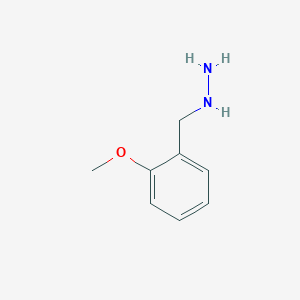

(2-Methoxybenzyl)hydrazine hydrochloride

説明

(2-Methoxybenzyl)hydrazine hydrochloride, also known by its IUPAC name (2-methoxyphenyl)methylhydrazine;hydrochloride, is a chemical compound with the molecular formula C8H13ClN2O . It has a molecular weight of 188.65 g/mol . This compound has been of increasing interest in scientific research and industry.

Molecular Structure Analysis

The molecular structure of (2-Methoxybenzyl)hydrazine hydrochloride can be represented by the canonical SMILES notation: COC1=CC=CC=C1CNN.Cl . This notation provides a way to describe the structure of the molecule in a standard format.Physical And Chemical Properties Analysis

(2-Methoxybenzyl)hydrazine hydrochloride has several computed properties. It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 3 . The exact mass of the compound is 188.0716407 g/mol . The topological polar surface area is 47.3 Ų . The heavy atom count is 12 .科学的研究の応用

Application in Corrosion Inhibition

Specific Scientific Field

This application falls under the field of Material Science , specifically in the study of corrosion inhibition .

Summary of the Application

The compound, 2-(2-Methoxybenzylidene) Hydrazine-1-Carbothioamide (MBHCA), a Schiff base, is tested as a corrosion inhibitor of mild steel in a hydrochloric acid medium . The study aims to explore the use of this Schiff base as corrosion inhibitors for carbon steel in 1 M HCl medium .

Methods of Application or Experimental Procedures

The inhibitor tested in this study is the 2-(2-methoxybenzylidene) hydrazine-1-carbothioamide (MBHCA), a Schiff base . The metal behavior is monitored using potentiodynamic polarization tests and gravimetric method .

Results or Outcomes

The results show a significant reduction in the corrosion rate of steel with the increase of the concentration of the Schiff base . The inhibition efficiency of MBHCA reaches a maximum value of 97.9% at 200 ppm . Polarization measurements reveal that the presence of MBHCA decreases the current and shifts the corrosion potential to higher values considerably indicating that this Schiff base acts as a mixed inhibitor with cathodic predominance .

Application in Synthesis of Hydrazones, Quinazolines, and Schiff Bases

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically in the synthesis of hydrazones, quinazolines, and Schiff bases .

Summary of the Application

The compound is used in the synthesis of hydrazones, quinazolines, and Schiff bases. These compounds are very attractive in medicinal chemistry due to their broad spectrum of biological activities .

Methods of Application or Experimental Procedures

The synthesis of hydrazones, quinazolines, and Schiff bases is achieved by combining suitable aldehydes (2,3- or 2,4-dihydroxybenzaldehyde) with four hydrazides (isonicotinic, nicotinic, and 2- or 4-aminobenzoic acid hydrazide). A suite of approaches for their preparation is described: solution-based synthesis, mechanosynthesis, and solid-state melt reactions .

Results or Outcomes

The structures of all products are ascertained by a combined use of spectroscopic and X-ray diffraction methods. The cytotoxic and antimicrobial activities of all compounds against selected human cancer cell lines and bacterial strains are evaluated .

Application in Colorimetric Sensing

Specific Scientific Field

This application falls under the field of Analytical Chemistry , specifically in colorimetric sensing .

Summary of the Application

The compound is used in the synthesis of azines, which are used in colorimetric sensing . These azines can reversibly change color in response to temperature changes , making them useful in various sensing applications.

Methods of Application or Experimental Procedures

Azines are synthesized from aldehydes and hydrazine . The reaction is monitored using ex situ powder X-ray diffraction and IR-ATR methods . The chemometric analysis of these data using principal component analysis provides an insight into the reaction profiles and reaction times .

Results or Outcomes

The structures of all products are ascertained by a combined use of spectroscopic and X-ray diffraction methods . The azines synthesized show a reversible color change in response to temperature changes .

特性

IUPAC Name |

(2-methoxyphenyl)methylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.ClH/c1-11-8-5-3-2-4-7(8)6-10-9;/h2-5,10H,6,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCXYCIDOBGBSGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583261 | |

| Record name | [(2-Methoxyphenyl)methyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

17.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24781629 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(2-Methoxybenzyl)hydrazine hydrochloride | |

CAS RN |

85293-10-3 | |

| Record name | [(2-Methoxyphenyl)methyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-Fluorophenyl)((4-methylphenyl)sulfonyl)methyl]formamide](/img/structure/B62609.png)

![1-(5-fluoro-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B62622.png)